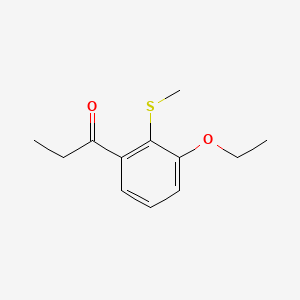

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one

Description

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups at the 3- and 2-positions, respectively. The ethoxy group is a moderate electron-donating substituent via resonance, while the methylthio group exhibits weak electron-donating and polarizable characteristics due to sulfur’s lone pairs. These substituents influence the compound’s electronic profile, solubility, and reactivity, making it distinct from simpler aryl ketones. Its structural complexity positions it as a candidate for applications in organic synthesis, particularly in coupling and functionalization reactions .

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(3-ethoxy-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2S/c1-4-10(13)9-7-6-8-11(14-5-2)12(9)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

SFUZDXFHIIQCGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)OCC)SC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenyl and methylthio compounds.

Reaction Conditions: The reaction typically involves the use of reagents like alkyl halides and bases under controlled temperature and pressure conditions.

Industrial Production: Industrial production methods may involve large-scale reactions in reactors with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reactions often conducted under reflux or at room temperature.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds such as 1-(3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one () feature electron-withdrawing halogen substituents. These groups reduce electron density at the ketone carbonyl, enhancing electrophilicity and reactivity in nucleophilic additions. For example, halogenated derivatives achieved coupling yields of 60–73% in palladium-catalyzed reactions, attributed to their ability to stabilize transition states through inductive effects .

Thioether and Alkoxy Substituents

- However, the 2-position methylthio in the target compound may introduce steric hindrance, altering reaction pathways.

- 1-(4-Methoxyphenyl)propan-1-one (S1a) (): The methoxy group strongly donates electrons via resonance, increasing electron density at the carbonyl. This contrasts with the ethoxy group in the target compound, which has similar electronic effects but greater steric bulk, possibly affecting solubility and reaction kinetics .

Heteroaromatic Analogues

Thiophene-containing derivatives like 1-(5-methylthiophen-2-yl)propan-1-one () exhibit conjugated π-systems that enhance stability and alter redox properties. These compounds showed moderate coupling yields (50–58%), likely due to thiophene’s electron-rich nature competing with the ketone’s reactivity . The target compound’s purely aromatic system may offer different regioselectivity in cross-coupling reactions.

Structural Modifications on the Propanone Chain

Branching and Steric Effects

- 2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) (): The dimethyl substitution at the β-position introduces significant steric hindrance, reducing yields (54%) in decarboxylative alkylation compared to linear-chain analogues. The target compound’s unbranched chain may favor higher reactivity in similar transformations .

- 1-(3-(Methylthio)phenyl)propan-2-one (): As a positional isomer (propan-2-one vs. propan-1-one), this compound’s ketone position alters electronic distribution and steric accessibility, impacting nucleophilic attack sites .

Extended Conjugation

- (E)-1-(4-(Methylthio)phenyl)-5-phenylpent-2-en-1-one (S3) (): The α,β-unsaturated ketone system enables conjugation, enhancing stability and enabling Michael addition reactions. The target compound lacks this conjugation, limiting its utility in such pathways .

Data Tables

Table 1: Comparative Reactivity of Propan-1-one Derivatives

Table 2: Physicochemical Properties

Biological Activity

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one can be represented as follows:

This compound features a phenyl ring substituted with an ethoxy group and a methylthio group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one exhibit significant antimicrobial properties. For instance, derivatives of thiophene, which share structural similarities, have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

Table 1: Antimicrobial Activities of Related Compounds

| Compound Name | Target Bacteria | Activity |

|---|---|---|

| 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one | E. coli, B. subtilis | Moderate |

| 2-Octylthiophene | P. aeruginosa | High |

| 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one | S. aureus, E. coli | Pending |

The antimicrobial efficacy is often assessed using methods like the disk diffusion method or agar dilution assays, which measure the zone of inhibition against specific pathogens.

Anti-inflammatory Activity

Compounds with similar structures have also been reported to possess anti-inflammatory properties. For example, certain thiophene derivatives have been evaluated for their ability to inhibit inflammatory mediators in vitro . The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their anti-inflammatory effects.

Anticancer Properties

The potential anticancer activity of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one has been suggested based on studies of structurally related compounds. For instance, thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Thiophene Derivatives in Cancer Research

A study explored the effects of a series of thiophene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting that modifications in the thiophene ring could enhance anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one. Variations in substituents on the phenyl ring or alterations in the alkyl chain length can lead to significant changes in potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Electron-Withdrawing Groups (EWGs) | Increases antibacterial activity |

| Replacement of Ethoxy with Methyl Group | Enhances anticancer properties |

| Alteration in Alkyl Chain Length | Modifies anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.